molecular formula C16H23NO7S B2864817 Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 1956306-17-4

Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B2864817
CAS No.: 1956306-17-4
M. Wt: 373.42
InChI Key: DXPWJSDJWRMRPQ-UHFFFAOYSA-N
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Description

“Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO7S . It has a molecular weight of 373.42 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, UPLC & more . The InChI code for this compound is 1S/C16H23NO7S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (373.42), molecular formula (C16H23NO7S), and its storage conditions. It should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Cytochrome P450 Enzymes in Metabolism

The metabolic pathway of a novel antidepressant, highlighting the role of cytochrome P450 and other enzymes in the oxidative metabolism, showcases the intricate biochemistry involved in drug metabolism. This study elucidates the conversion processes, including oxidation and the formation of various metabolites, emphasizing the compound's interaction with biological systems (Hvenegaard et al., 2012).

Synthesis and Biological Evaluation

Research on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides demonstrates the compound's significance in developing new chemical entities with potential biological activities. This study not only explores the synthetic pathway but also evaluates the biological activity, adding to the understanding of how structural modifications impact biological responses (Khalid et al., 2016).

Antibacterial Studies

The investigation into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide provides insight into the antibacterial properties of such compounds. Through a series of synthetic steps and structural elucidation, these studies offer a pathway toward developing new antibacterial agents (Khalid et al., 2016).

Medicinal Chemistry and Bioactivity

Research into sulfonyl hydrazones and piperidine derivatives in medicinal chemistry, evaluating their antioxidant capacity and anticholinesterase activity, underscores the compound's relevance in discovering new therapeutic agents. This work provides a foundation for understanding the structure-activity relationships and the potential therapeutic applications of such molecules (Karaman et al., 2016).

Mechanism of Action

The mechanism of action of “Benzyl 4,4-dimethoxy-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is often determined through biological studies .

Properties

IUPAC Name

benzyl 4,4-dimethoxy-3-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7S/c1-21-16(22-2)9-10-17(11-14(16)24-25(3,19)20)15(18)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWJSDJWRMRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1OS(=O)(=O)C)C(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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